3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a benzo[b]thiophene derivative with a chloro-substituted aniline derivative under specific conditions such as the presence of a base and a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its anti-cancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
- 5-Chloro-N-(3-chlorophenyl)-2-methoxybenzamide
- 3-Chloro-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, 3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide exhibits unique properties due to the presence of the benzo[b]thiophene moiety, which enhances its biological activity and potential therapeutic applications .
Biological Activity
3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 371.87 g/mol
- IUPAC Name : this compound
Structural Features
Feature | Description |
---|---|
Chlorine Atoms | Two chlorine substituents |
Methoxy Group | Present on the phenyl ring |
Cyclohexyl Group | Attached to the nitrogen atom |
Benzo[b]thiophene Core | Provides a fused aromatic system |
Anticancer Properties
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer activity. The compound has been studied for its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : Exhibited dose-dependent inhibition of cell growth.
- Lung Cancer Cells (A549) : Demonstrated significant cytotoxicity at higher concentrations.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival:
- Inhibition of Protein Kinase Activity : The compound may interfere with kinases involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells, leading to increased cell death.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial effects against specific bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table of Biological Activities
Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry explored the efficacy of various benzo[b]thiophene derivatives, including the compound . The findings highlighted:
- A significant reduction in tumor size in xenograft models.
- Increased apoptosis markers in treated cells.
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties against common pathogens. The results indicated:
- Effective inhibition at concentrations as low as 50 µg/mL.
- Potential for development into a therapeutic agent for treating infections caused by resistant strains.
Properties
Molecular Formula |
C24H24Cl2N2O3S |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-chloro-N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C24H24Cl2N2O3S/c1-31-19-12-11-15(25)13-18(19)27-21(29)14-28(16-7-3-2-4-8-16)24(30)23-22(26)17-9-5-6-10-20(17)32-23/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,27,29) |
InChI Key |
YPXSKGGUNSCASV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2CCCCC2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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